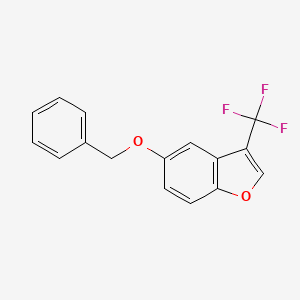
5-(Benzyloxy)-3-(trifluoromethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-3-(trifluoromethyl)benzofuran is a chemical compound that belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of a benzyloxy group and a trifluoromethyl group on the benzofuran core imparts unique chemical properties to this compound. The trifluoromethyl group is known for its electron-withdrawing effects, which can significantly influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or the palladium-catalyzed coupling of aryl halides with alkynes.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol reacts with a suitable leaving group on the benzofuran core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-3-(trifluoromethyl)benzofuran can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
5-(Benzyloxy)-3-(trifluoromethyl)benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)-3-(trifluoromethyl)benzofuran: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Benzyloxy)-2-(trifluoromethyl)benzofuran: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
5-(Benzyloxy)-3-(trifluoromethyl)benzofuran is unique due to the specific positioning of the benzyloxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-phenylmethoxy-3-(trifluoromethyl)-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)14-10-21-15-7-6-12(8-13(14)15)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEJKAVZVFZLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
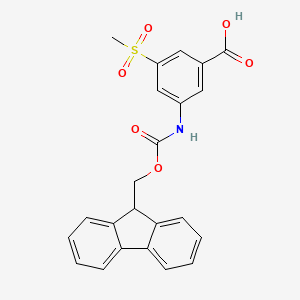
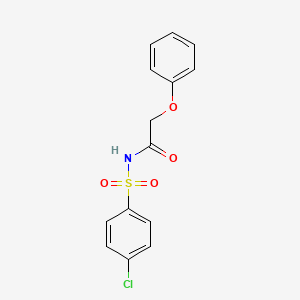
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide](/img/structure/B2906071.png)
![4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2906072.png)
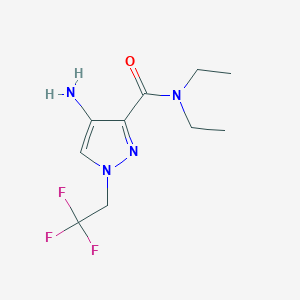
![(3S,4S)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2906075.png)
![4-(dimethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2906079.png)
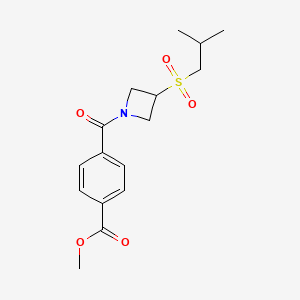
![6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2906082.png)
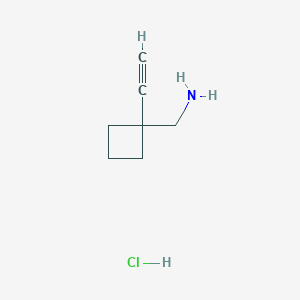
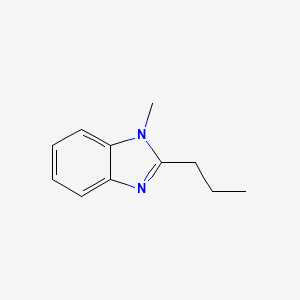
![4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2906087.png)

![2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate](/img/structure/B2906089.png)
